molecular formula C5H6O2 B3054883 2-Methylidenecyclopropane-1-carboxylic acid CAS No. 62266-36-8

2-Methylidenecyclopropane-1-carboxylic acid

Cat. No.: B3054883
CAS No.: 62266-36-8
M. Wt: 98.1 g/mol
InChI Key: QJUQASYVMKRUMN-UHFFFAOYSA-N
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Description

2-Methylidenecyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring with a methylene group and a carboxylic acid functional group. This compound is notable for its strained ring structure, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidenecyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction proceeds through the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Methylidenecyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The methylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or substituted cyclopropane derivatives.

Scientific Research Applications

2-Methylidenecyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methylidenecyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the methylene group, resulting in different reactivity and properties.

    2-Methylcyclopropane-1-carboxylic acid: Contains a methyl group instead of a methylene group, leading to different steric and electronic effects.

    Cyclopropane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, affecting its acidity and reactivity.

Uniqueness: 2-Methylidenecyclopropane-1-carboxylic acid is unique due to its combination of a strained cyclopropane ring and a methylene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-methylidenecyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-3-2-4(3)5(6)7/h4H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQASYVMKRUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340700
Record name 2-Methylidenecyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62266-36-8
Record name 2-Methylidenecyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylidenecyclopropane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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